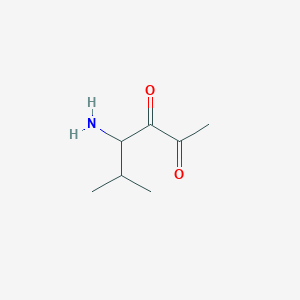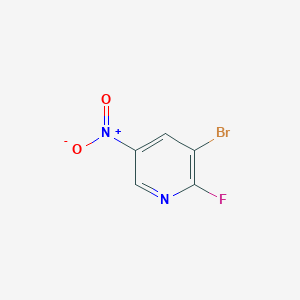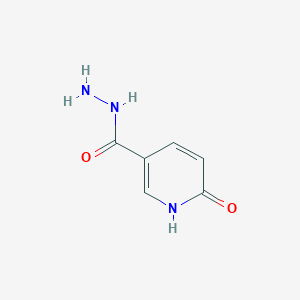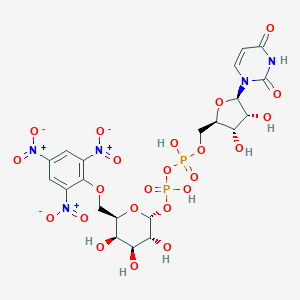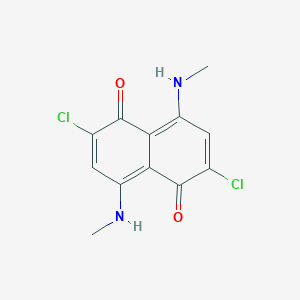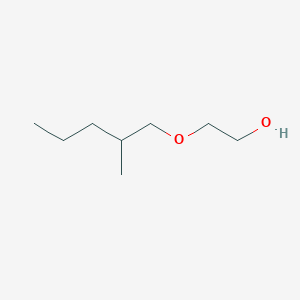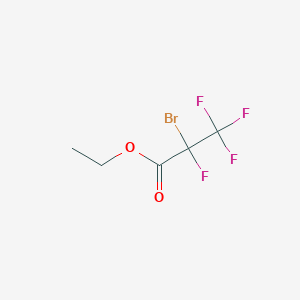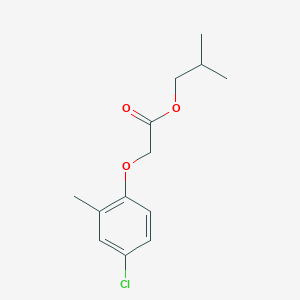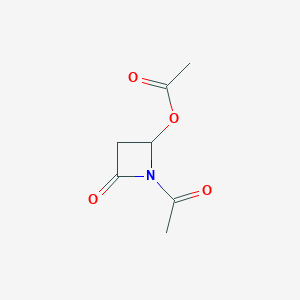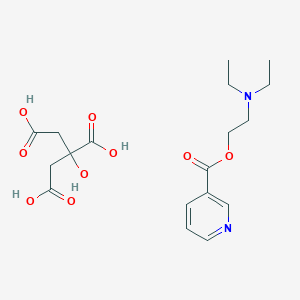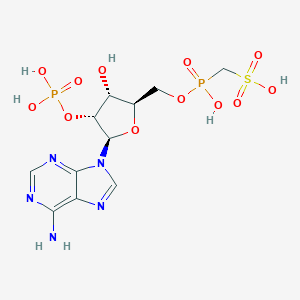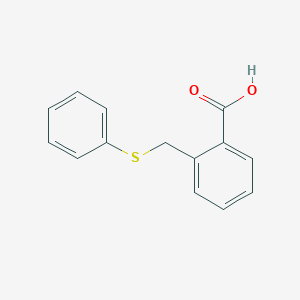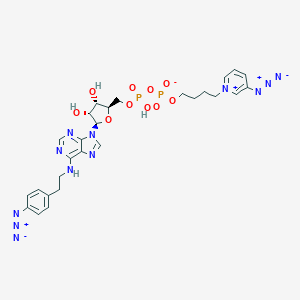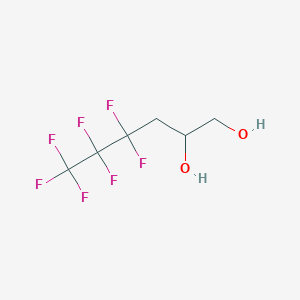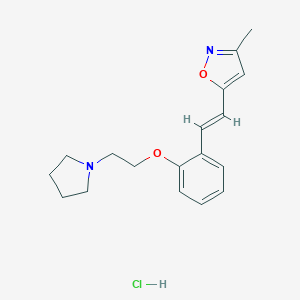
Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)-, also known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is a key signaling enzyme that plays a critical role in various cellular processes, including cell growth, survival, and metabolism. LY294002 has been widely used in scientific research to investigate the role of PI3K in various physiological and pathological conditions.
作用机制
Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- inhibits PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are key regulators of cell growth and survival. Inhibition of PI3K by Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- leads to a decrease in cell proliferation and survival, which is particularly relevant in cancer cells that rely on PI3K signaling for their growth and survival.
生化和生理效应
Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- has been shown to have a range of biochemical and physiological effects in various cell types. In cancer cells, Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- induces apoptosis and inhibits cell proliferation, migration, and invasion. In normal cells, Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- has been shown to improve insulin sensitivity, reduce inflammation, and promote autophagy.
实验室实验的优点和局限性
Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- is a highly specific and potent inhibitor of PI3K, which makes it an excellent tool for investigating the role of PI3K in various biological processes. However, its potency and specificity can also be a limitation, as it may interfere with other signaling pathways that are downstream of PI3K. In addition, the use of Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- in in vivo experiments can be challenging due to its poor solubility and bioavailability.
未来方向
There are several future directions for research involving Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)-. One area of interest is the development of more potent and specific inhibitors of PI3K that can overcome the limitations of Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)-. Another area of interest is the investigation of the role of PI3K in other physiological and pathological conditions, such as neurodegenerative diseases and cardiovascular diseases. Finally, the use of Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- in combination with other drugs or therapies may also be explored as a potential treatment for cancer and other diseases.
合成方法
Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then coupled and deprotected to yield the final product. The synthesis of Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- is a challenging process that requires advanced synthetic chemistry skills and expertise.
科学研究应用
Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- has been extensively used in scientific research to investigate the role of PI3K in various physiological and pathological conditions. It has been used to study the mechanisms of cell growth, proliferation, and survival in cancer cells, as well as in normal cells. Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- has also been used to investigate the role of PI3K in insulin signaling, glucose metabolism, and inflammation.
属性
CAS 编号 |
139193-91-2 |
|---|---|
产品名称 |
Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- |
分子式 |
C18H23ClN2O2 |
分子量 |
334.8 g/mol |
IUPAC 名称 |
3-methyl-5-[(E)-2-[2-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C18H22N2O2.ClH/c1-15-14-17(22-19-15)9-8-16-6-2-3-7-18(16)21-13-12-20-10-4-5-11-20;/h2-3,6-9,14H,4-5,10-13H2,1H3;1H/b9-8+; |
InChI 键 |
CMDQYYTVHUEWNR-HRNDJLQDSA-N |
手性 SMILES |
CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCCN3CCCC3.Cl |
SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCCC3.Cl |
规范 SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCCC3.Cl |
同义词 |
3-methyl-5-[(E)-2-[2-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]oxazole h ydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



